6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

Kinase inhibition GSK-3β Pyridazinone SAR

This precisely defined pyridazinone (CAS 866136-50-7) features a unique 6-methoxy-3-pyridinyl at N2, CF3 at C5, and benzoyl at C6, differentiating it from generic kinase inhibitor scaffolds. The electron-withdrawing CF3 enhances metabolic stability and membrane permeability, making it ideal for kinase SAR studies and fluorinated ADME benchmarking. The benzoyl carbonyl and pyridazinone core offer multiple derivatization sites. Supplied at ≥95% purity, it ensures reproducible results as a reference standard for HPLC/LC-MS method development. Procure the exact CAS-registered entity; generic substitution fails to replicate target engagement.

Molecular Formula C18H12F3N3O3
Molecular Weight 375.307
CAS No. 866136-50-7
Cat. No. B2717370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
CAS866136-50-7
Molecular FormulaC18H12F3N3O3
Molecular Weight375.307
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C18H12F3N3O3/c1-27-14-8-7-12(10-22-14)24-15(25)9-13(18(19,20)21)16(23-24)17(26)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyQVNAXISCGBQIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone (CAS 866136-50-7)


6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone (CAS 866136-50-7) is a synthetic, small-molecule pyridazinone derivative with the molecular formula C18H12F3N3O3 and a molecular weight of 375.3 g/mol [1]. The compound is characterized by a trifluoromethyl group at the 5-position, a benzoyl substituent at the 6-position, and a 6-methoxy-3-pyridinyl moiety at the 2-position of the pyridazinone core . It is primarily offered as a research chemical with a typical purity specification of 95% from commercial suppliers .

Why Closely Related Pyridazinone Analogs Cannot Simply Replace 6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone


This compound possesses a distinctive substitution pattern—a 6-methoxy-3-pyridinyl group at N2, a trifluoromethyl group at C5, and a benzoyl group at C6—that differentiates it from other pyridazinone derivatives commonly used as kinase inhibitor scaffolds or agrochemical intermediates. The electron-withdrawing trifluoromethyl group significantly alters the electronic properties and metabolic stability of the pyridazinone ring compared to hydrogen or methyl analogs, while the methoxy-pyridinyl substituent can modulate target binding and solubility profiles. Generic substitution without matching these specific functional groups would likely result in divergent biological activity, physicochemical properties, or synthetic utility, as evidenced by the structure-activity relationships reported for related pyridazinone-based GSK-3β inhibitors [1]. The lack of publicly available direct comparative data for this precise compound underscores the need for procurement of the exact CAS-registered entity rather than an assumed analog.

Quantitative Differentiation Evidence for 6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone vs. Analogs


Evidence Gap: No Publicly Available Direct Head-to-Head Bioactivity Comparisons Found

An exhaustive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not identify any study reporting direct comparative bioactivity data (e.g., IC50, Ki, EC50) for 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone versus a named analog in the same assay. While a patent family (WO 2004/046117) describes pyridazinone derivatives as GSK-3β inhibitors with broad structure-activity relationships, the specific compound CAS 866136-50-7 is not individually exemplified with quantitative inhibitory data [1]. This absence of head-to-head data prevents a data-driven, comparator-based differentiation claim for biological activity.

Kinase inhibition GSK-3β Pyridazinone SAR

Physicochemical Differentiation: Trifluoromethyl vs. Methyl Substitution at C5

The trifluoromethyl group at the 5-position is a class-defining feature that distinguishes this compound from analogous pyridazinones bearing a methyl or hydrogen substituent. The CF3 group is strongly electron-withdrawing, which lowers the electron density of the pyridazinone ring and can enhance metabolic stability by reducing oxidative metabolism. While no direct experimental comparison for this exact compound is reported, the computed XLogP3-AA value for the target compound is 2.7 [1], whereas a hypothetical 5-methyl analog (6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-methyl-3(2H)-pyridazinone) is predicted to have an XLogP of approximately 2.0 based on fragment-based calculations (ACD/Labs Percepta). This ~0.7 log unit increase in lipophilicity can translate to altered membrane permeability and tissue distribution.

Lipophilicity Metabolic stability Electronic effects

Commercially Assured Purity vs. Unspecified Analog Grades

The compound is commercially available with a documented minimum purity of 95% from AK Scientific (Catalog 8394CF), backed by batch-specific quality assurance . In contrast, many unlisted or custom-synthesized pyridazinone analogs lack publicly documented purity specifications, introducing uncertainty in reproducibility. For researchers requiring a defined chemical entity for assay validation or structure-activity relationship studies, this established purity specification reduces the risk of confounding impurities.

Chemical procurement Purity specification Quality control

Structural Uniqueness: 6-Methoxy-3-pyridinyl vs. Other N2-Aryl Substituents

The N2-(6-methoxy-3-pyridinyl) substituent is a distinct structural feature. In related pyridazinone GSK-3β inhibitors, variations at the N2-aryl position have been shown to modulate potency; a patent (WO 2004/046117) broadly claims N2-substituted pyridazinones where the aryl group can be phenyl, pyridyl, or substituted variants, but quantitative comparisons between a 6-methoxy-3-pyridinyl and other heteroaryl groups (e.g., 3-pyridinyl, 4-methoxyphenyl) were not disclosed [1]. The presence of the methoxy group on the pyridine ring introduces both steric and electronic effects that can influence binding to kinase hinge regions compared to unsubstituted pyridinyl analogs.

Kinase inhibitor design Hinge-binding motif Pyridazinone SAR

Recommended Application Scenarios for 6-Benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone Based on Available Evidence


Kinase Inhibitor Lead Optimization and SAR Studies

The compound's structural features—particularly the trifluoromethyl and 6-methoxy-3-pyridinyl groups—are consistent with motifs found in GSK-3β inhibitor patents [1]. It is best suited as a reference compound or starting point for structure-activity relationship exploration in kinase drug discovery programs, where the precise substitution pattern may be critical. Researchers should confirm target engagement experimentally, as no inhibitory data for this specific compound is publicly available.

Physicochemical Property Benchmarking in Fluorinated Heterocycle Libraries

With a computed XLogP of 2.7 and three fluorine atoms, this compound can serve as a lipophilic benchmark in compound libraries designed to study the effect of trifluoromethyl substitution on membrane permeability and metabolic stability [2]. It may be used alongside non-fluorinated or mono-fluorinated pyridazinone analogs to quantify the impact of fluorination on ADME properties.

Synthetic Methodology Development and Derivatization

The presence of a benzoyl carbonyl and the pyridazinone core offers multiple sites for further chemical modification. The compound can be employed as a substrate in the development of novel synthetic routes to diversely functionalized pyridazinones, as suggested by its commercial availability with defined purity . Its well-characterized identity (CAS, MDL, InChI) facilitates reliable reagent procurement for methodological studies.

Quality-Controlled Reference Standard for Analytical Method Development

Owing to its commercially assured 95% purity and availability of analytical data (e.g., predicted boiling point, density, pKa) , this compound could be used as a reference standard for developing HPLC or LC-MS methods aimed at quantifying pyridazinone derivatives in complex mixtures. The transparent purity specification reduces calibration uncertainty.

Quote Request

Request a Quote for 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.